2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
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Overview
Description
2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide is a fluorinated organic compound. The presence of both fluoro and trifluoromethyl groups in its structure makes it a significant molecule in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s unique chemical properties, such as high electronegativity and stability, contribute to its diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with hydroxylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, at a temperature range of 0-25°C, and requires a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluoro or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-Amino-4-fluorobenzotrifluoride
Uniqueness
Compared to similar compounds, 2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15-16/h1-3,16H,4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKJSAUWUUGEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=NO)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C/C(=N/O)/N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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